4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Description
IUPAC Naming and CAS Registry Details
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride carries the Chemical Abstracts Service registry number 1824048-43-2, establishing its unique identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride, which accurately reflects the structural components and salt formation.
The nomenclature follows standard conventions where the pyridin-2-one core structure serves as the parent framework, with positional numbering beginning from the nitrogen atom in the heterocyclic ring. The 4-position substitution with the 2-aminoethoxy group and the 1,6-dimethyl substitutions are systematically indicated, while the hydrochloride designation specifies the salt form of the compound.
Alternative nomenclature variants found in chemical literature include designations that emphasize different structural aspects of the molecule. The compound has been referenced under various synonymous names that maintain consistency with the core structural features while potentially highlighting specific functional group arrangements for different research contexts.
Molecular Formula and Structural Features
The molecular formula of 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is C₉H₁₅ClN₂O₂, representing a total molecular weight of 218.68 grams per mole. This composition reflects the incorporation of nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the complete molecular structure.
The structural architecture centers on a pyridin-2-one heterocyclic core, which constitutes a six-membered aromatic ring system containing one nitrogen atom and featuring a carbonyl group at the 2-position relative to the nitrogen. The 1-position bears a methyl substituent directly attached to the ring nitrogen, while the 6-position carries an additional methyl group on the carbon framework.
The 4-position substituent represents the most complex structural feature, consisting of a 2-aminoethoxy chain that extends the molecular framework through an ether linkage. This aminoethoxy group introduces both hydrophilic and basic characteristics to the molecule through the terminal amino functionality. The hydrochloride salt formation occurs through protonation of the amino group, resulting in the ionic character that influences the compound's solubility and stability properties.
The Simplified Molecular Input Line Entry System representation CC1=CC(=CC(=O)N1C)OCCN.Cl provides a linear notation that captures the complete structural connectivity, including the salt formation. This representation demonstrates the methyl groups at positions 1 and 6, the carbonyl functionality, the ether linkage at position 4, and the terminal amino group that forms the hydrochloride salt.
| Structural Component | Position | Functional Group | Chemical Impact | |
|---|---|---|---|---|
| Ring nitrogen | 1 | N-methyl | Tertiary amine character | |
| Carbonyl | 2 | Ketone | Lactam functionality | |
| Ether linkage | 4 | Aminoethoxy | Hydrophilic extension | |
| Ring carbon | 6 | Methyl | Lipophilic substitution | |
| Terminal amino | Chain end | Primary amine salt | Ionic character |
Stereochemistry and Tautomeric Forms
The stereochemical analysis of 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride reveals limited conformational complexity due to the predominantly planar nature of the pyridinone core structure. The heterocyclic ring system maintains aromatic character with restricted rotation around the ring bonds, establishing a relatively rigid molecular framework.
Tautomeric considerations for this compound class involve the potential equilibrium between the pyridin-2-one form and the corresponding 2-hydroxypyridine tautomer, a phenomenon extensively documented in pyridinone chemistry. Research indicates that for substituted pyridinones, the lactam form typically predominates over the lactim tautomer, particularly in polar environments and solid-state conditions.
The tautomeric equilibrium in pyridin-2-one systems has been characterized through multiple experimental approaches, including infrared spectroscopy, ultraviolet spectroscopy, and theoretical calculations. Computational studies using density functional theory methods demonstrate that the pyridin-2-one tautomer generally exhibits greater thermodynamic stability compared to the 2-hydroxypyridine form, with energy differences typically ranging from 0.3 to 3.23 kilojoules per mole depending on substitution patterns and environmental conditions.
For 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one specifically, the presence of electron-donating methyl groups and the aminoethoxy substituent influences the electronic distribution within the heterocyclic system. The N-methylation at position 1 effectively prevents tautomeric interconversion by eliminating the mobile proton necessary for the lactam-lactim equilibrium, thereby stabilizing the pyridin-2-one form as the predominant species.
The aminoethoxy chain introduces conformational flexibility through rotation around the ether linkage and the ethyl chain, though this flexibility does not significantly impact the core heterocyclic geometry. The hydrochloride salt formation further stabilizes the molecular conformation by introducing ionic interactions that influence the overall three-dimensional arrangement.
Relationship to Pyridinone and Dimethylpyridine Derivatives
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride belongs to the broader family of pyridin-2-one derivatives, which represent important pharmacophoric scaffolds in medicinal chemistry applications. The structural relationship to other pyridinone compounds demonstrates the versatility of this heterocyclic framework for incorporating diverse functional group modifications that modulate biological activity and physicochemical properties.
The dimethyl substitution pattern, specifically the combination of N-methyl and 6-methyl groups, establishes connections to related dimethylpyridine derivatives while maintaining the distinctive lactam functionality. Research on 5,6-diarylated pyridin-2(1H)-one derivatives has demonstrated the potential for developing highly potent molecular scaffolds through systematic structural modifications. These studies indicate that careful optimization of substituent patterns can yield compounds with excellent potency profiles and selectivity characteristics.
Comparative analysis with related compounds such as 6-amino-1,4-dimethylpyridin-2(1H)-one reveals the impact of positional substitution on molecular properties. The 4-aminoethoxy substitution in the target compound contrasts with direct amino substitution at the 6-position, demonstrating how linker incorporation can modify pharmacological profiles while maintaining core structural features.
The relationship to N-alkenyl-2-pyridone derivatives illustrates the synthetic utility of pyridinone scaffolds for accessing diverse molecular architectures. The aminoethoxy chain in 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one provides a foundation for further derivatization through the terminal amino group, enabling the preparation of more complex structures through standard organic transformations.
Structural comparisons with compounds such as 4-hydroxy-6-methylpyridin-2(1H)-one highlight the electronic and steric effects of different substituent patterns. The ether linkage in the aminoethoxy substituent provides greater conformational flexibility compared to direct hydroxyl substitution, potentially influencing binding interactions and biological activity profiles.
Properties
IUPAC Name |
4-(2-aminoethoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-7-5-8(13-4-3-10)6-9(12)11(7)2;/h5-6H,3-4,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVZTOQXNUIKAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol, is a compound of significant interest in pharmacological research. Its structural characteristics suggest potential applications in treating neurological disorders and as a precursor for synthesizing various pharmaceutical agents.
- Molecular Formula : C9H15ClN2O2
- Molecular Weight : 218.68 g/mol
- CAS Number : 1824048-43-2
- Purity : Typically around 95% .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. The pyridinone structure is common in many neuroactive drugs, suggesting that this compound may modulate neurotransmitter systems or act on specific receptors involved in neurological functions .
Neurological Disorders
Research indicates that compounds similar to 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride can influence neurotransmitter levels and receptor activity. For instance, studies have shown that derivatives of pyridinones can exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells .
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. In vitro assays have indicated that it could inhibit the growth of various bacterial strains, although further research is needed to quantify this activity and understand the underlying mechanisms .
Plant Growth Regulation
In agricultural science, similar compounds have been explored as plant growth regulators. Their ability to influence plant hormone levels may lead to enhanced growth rates and improved yields . This suggests potential applications for 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride in agricultural biotechnology.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
- Neuropharmacology
- Anticancer Potential
Biochemical Studies
- Enzyme Inhibition
- Drug Delivery Systems
Industrial Applications
- Flavoring Agents
- Cosmetic Formulations
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key structural analogs of 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride include pyridinone and pyranone derivatives with varying substituents at position 3.
Substituent Effects and Physicochemical Properties
The substituent at position 4 critically influences electronic properties, solubility, and molecular interactions:
Key Observations:
- The 2-aminoethoxy group in the target compound provides a protonatable amine, enhancing water solubility compared to neutral analogs like Compound 3 and 9AX3.
- Azetidinyloxy analogs () are structurally strained, which may limit synthetic scalability or metabolic stability .
Ghrelin Receptor Agonism ()
- Compound 3 (4-methoxy analog) demonstrated orexigenic activity as a non-peptidic ghrelin receptor agonist in vivo .
- However, this remains speculative without direct assay data.
Immunoglobulin Light Chain Binding ()
- 9AX3 (pyrrolidinyl analog) binds amyloidogenic immunoglobulin light chains, suggesting pyridinone derivatives can modulate protein aggregation .
Pharmacological and Developmental Considerations
- Discontinued Analog (): The azetidinyloxy analog was discontinued, possibly due to synthesis challenges or insufficient efficacy .
- Metabolism: The aminoethoxy group may undergo oxidative metabolism, whereas hydroxy (Compound 2) and methoxy (Compound 3) groups are prone to glucuronidation or demethylation, respectively .
Q & A
Basic: How can synthetic routes for 4-(2-aminoethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization involves:
- Chlorination and Alkoxy Substitution : Using N-chlorosuccinimide (NCS) in acetonitrile under reflux for selective halogenation, followed by nucleophilic substitution with 2-aminoethanol. Reaction stoichiometry (e.g., 2:1 molar ratio of NCS to substrate) and solvent choice (polar aprotic solvents like DMF) are critical to avoid side products .
- Protection-Deprotection Strategies : Protecting the amino group during alkoxy substitution (e.g., tert-butyloxycarbonyl, Boc) to prevent unwanted side reactions. Deprotection with HCl yields the hydrochloride salt .
- Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >98% purity.
Basic: What analytical techniques are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 1 and 6, aminoethoxy at position 4). Key signals include δ ~2.3 ppm (CH₃), δ ~3.8 ppm (OCH₂CH₂NH₂), and δ ~6.5 ppm (pyridinone aromatic proton) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₉H₁₅ClN₂O₂: calculated 230.08, observed 230.07) and detect impurities .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity. Mobile phase: 0.1% TFA in water/acetonitrile gradient .
Advanced: How does the hydrochloride salt form influence the compound’s crystallinity and solubility in aqueous media?
Methodological Answer:
- Crystallinity : The hydrochloride salt enhances crystallinity due to ionic interactions. Single-crystal X-ray diffraction (as in analogous pyridinone complexes, e.g., PDB ID 9AX3) reveals planar pyridinone rings and hydrogen-bonded chloride ions stabilizing the lattice .
- Solubility : The hydrochloride form increases aqueous solubility (>50 mg/mL in water at 25°C) compared to the free base. Solubility can be further modulated using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes for in vivo studies .
Advanced: What strategies address contradictions in biological activity data across different in vitro assays?
Methodological Answer:
- Assay-Specific Variables :
- pH Sensitivity : The compound’s protonation state (pKa ~8.2 for the amino group) affects receptor binding. Use buffered media (e.g., PBS pH 7.4) to standardize assays .
- Metabolic Interference : Pre-incubation with liver microsomes (e.g., human CYP450 isoforms) to assess stability. LC-MS/MS quantifies metabolite formation (e.g., oxidative deamination) .
- Orthogonal Assays : Validate receptor affinity (e.g., SPR) with functional assays (e.g., cAMP accumulation) to resolve discrepancies between binding and activity .
Advanced: How can impurity profiling be conducted to meet pharmacopeial standards?
Methodological Answer:
- ICH Guidelines : Identify and quantify impurities >0.1% using:
- Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) to track hydrolytic byproducts (e.g., cleavage of the aminoethoxy group) .
Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., amyloidogenic proteins)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., immunoglobulin light chain H9, PDB 9AX3) to model binding poses. Key interactions: hydrogen bonds between the aminoethoxy group and Arg68, π-π stacking of the pyridinone ring with Tyr36 .
- MD Simulations : GROMACS simulations (100 ns, AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
